molecular formula C22H22N4O3 B11004543 4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide

Cat. No.: B11004543
M. Wt: 390.4 g/mol
InChI Key: GIBUQCSBHYMLBC-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzimidazole moiety, and various functional groups such as hydroxyl, methoxy, and carboxamide. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Attachment of the Benzimidazole Moiety: The benzimidazole moiety can be attached through a nucleophilic substitution reaction using 1-methyl-1H-benzimidazole and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-amine derivatives.

    Substitution: Formation of quinoline derivatives with substituted methoxy groups.

Scientific Research Applications

4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the methoxy and benzimidazole groups.

    8-methoxyquinoline-3-carboxamide: Lacks the hydroxyl and benzimidazole groups.

    N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide: Lacks the hydroxyl and methoxy groups.

Uniqueness

4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide is unique due to the presence of all three functional groups (hydroxyl, methoxy, and benzimidazole) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

8-methoxy-N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-26-17-9-4-3-8-16(17)25-19(26)11-6-12-23-22(28)15-13-24-20-14(21(15)27)7-5-10-18(20)29-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

GIBUQCSBHYMLBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC

Origin of Product

United States

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